

# In-Depth Technical Guide: Molecular Weight of Azido-PEG3-phosphonic acid ethyl ester

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## Compound of Interest

**Compound Name:** Azido-PEG3-phosphonic acid ethyl ester

**Cat. No.:** B605838

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Azido-PEG3-phosphonic acid ethyl ester** is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science.<sup>[1][2][3]</sup> Its structure incorporates a terminal azide group for "click chemistry" reactions, a hydrophilic triethylene glycol (PEG3) spacer to enhance aqueous solubility, and a phosphonic acid ethyl ester group for surface binding or further chemical modification.<sup>[1][2][3]</sup> An accurate understanding of its molecular weight is fundamental for researchers, as it is a critical parameter for stoichiometric calculations in chemical reactions, characterization using mass spectrometry, and the overall design of complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates.<sup>[4][5]</sup> This guide provides a detailed breakdown of the molecular weight of **Azido-PEG3-phosphonic acid ethyl ester**.

## Core Data: Molecular Weight Determination

The precise molecular weight of a compound is derived from its molecular formula, which enumerates the quantity of each constituent atom.

Molecular Formula: C<sub>12</sub>H<sub>26</sub>N<sub>3</sub>O<sub>6</sub>P

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Data Presentation: Elemental Composition and Molecular Weight

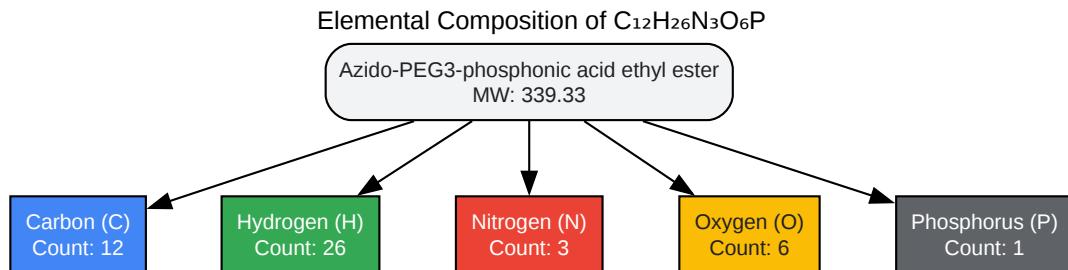
The following table provides a comprehensive breakdown of the contribution of each element to the total molecular weight of **Azido-PEG3-phosphonic acid ethyl ester**.

Element	Symbol	Atomic Count	Standard Atomic Weight (u)	Total Mass Contribution (u)
Carbon	C	12	12.011 <a href="#">[11]</a> <a href="#">[12]</a> [13]	144.132
Hydrogen	H	26	1.008 <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a> [17]	26.208
Nitrogen	N	3	14.007 <a href="#">[7]</a> <a href="#">[18]</a> <a href="#">[19]</a> [20]	42.021
Oxygen	O	6	15.999 <a href="#">[9]</a> <a href="#">[21]</a> <a href="#">[22]</a> [23]	95.994
Phosphorus	P	1	30.974 <a href="#">[6]</a> <a href="#">[24]</a> <a href="#">[25]</a> [26] <a href="#">[27]</a>	30.974
Total		48	339.329	

The calculated molecular weight of 339.329 u (or g/mol) is consistent with values provided by various chemical suppliers.

## Visualization of Elemental Composition

The following diagram illustrates the fundamental elemental makeup of the **Azido-PEG3-phosphonic acid ethyl ester** molecule.



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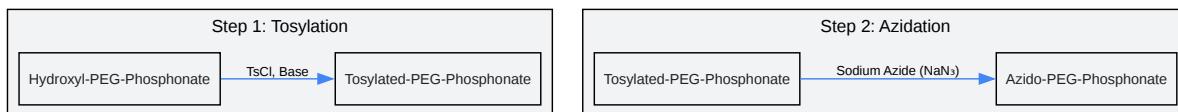
Caption: Elemental breakdown of **Azido-PEG3-phosphonic acid ethyl ester**.

## Experimental Protocols: Relevance in Synthesis and Application

Knowledge of the precise molecular weight is indispensable when performing and monitoring chemical syntheses and subsequent applications. While specific protocols for determining molecular weight (e.g., mass spectrometry) are standard, the following provides an example of a synthetic workflow where this data is crucial for stoichiometric calculations.

### General Protocol for Azide Functionalization of a PEG-Phosphonate Linker

This section describes a generalized, two-step procedure for the synthesis of an azido-PEG-phosphonate compound from a hydroxyl-terminated precursor. This illustrates a practical context where accurate molar calculations are essential.



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Caption: Workflow for synthesizing an Azido-PEG-Phosphonate linker.

Methodology:

- Mesylation/Tosylation of the Hydroxyl Precursor:
  - Dissolve the starting material, a Hydroxyl-PEG-phosphonic acid ethyl ester, and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) and cool the solution to 0°C.
  - Slowly add methanesulfonyl chloride (or p-toluenesulfonyl chloride) to the solution. The molar equivalence of this reagent is calculated based on the molecular weight of the starting PEG linker.
  - Stir the reaction for several hours, allowing it to warm to room temperature.
  - Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Upon completion, wash the reaction mixture with water and brine, then dry the organic phase to isolate the intermediate product.
- Nucleophilic Substitution with Azide:
  - Dissolve the purified mesylated or tosylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).
  - Add sodium azide ( $\text{NaN}_3$ ), typically in a molar excess (e.g., 1.5-3 equivalents) calculated relative to the intermediate's molecular weight, to the solution.
  - Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
  - After cooling, the reaction is typically quenched with water and the product is extracted into an organic solvent.

- The final product, **Azido-PEG3-phosphonic acid ethyl ester**, is purified using column chromatography.

Throughout this process, the molecular weight is critical for calculating reagent quantities and for verifying the identity of the intermediate and final products via mass spectrometry.

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